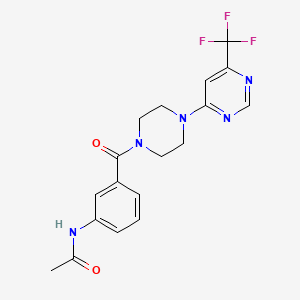
N-(3-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)phenyl)acetamide” is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of pyrazine and pyrimidine, both of which are aromatic heterocyclic compounds .
Synthesis Analysis
The synthesis of this compound involves the coupling of amine and carbonyl of aldehydes/ketones in the presence of AcOH, EDC, and NaBH (OAc) 3 . In addition, the synthesis of similar compounds has been reported to involve a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidin-4-yl moiety, which is further connected to a piperazine ring via a carbonyl group. The piperazine ring is linked to a phenyl group through a carbonyl group, and the phenyl group is further attached to an acetamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by the presence of the trifluoromethyl group and the pyridine moiety. The trifluoromethyl group is known for its unique physicochemical properties, including its small size (van der Waals radius, 1.47 Å), which is only slightly larger than that of a hydrogen atom (van der Waals radius, 1.20 Å), and its high electronegativity (3.98) .Scientific Research Applications
Metabolic Pathways and Pharmacokinetics
N-(3-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)phenyl)acetamide and its related compounds have been extensively studied for their metabolic pathways in various clinical contexts. For example, flumatinib, a compound with a similar structure, undergoes metabolism through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, among others. Its main metabolites include products of these processes, with amide bond cleavage yielding significant hydrolytic products. This research demonstrates the complex metabolic pathways of such compounds in humans, primarily facilitated by the presence of electron-withdrawing groups like trifluoromethyl and pyridine (Gong et al., 2010).
Antibacterial and Antimicrobial Properties
Several studies have synthesized and evaluated the antibacterial activities of compounds structurally related to this compound. These efforts have yielded compounds with significant in vitro antibacterial activity against resistant Gram-positive and Gram-negative bacteria, exhibiting lower MIC values compared to established antibiotics like linezolid (Varshney et al., 2009).
Anti-Inflammatory and Immunoregulatory Effects
Compounds with similar structures have been identified as dual cytokine regulators, capable of suppressing TNF-alpha production while augmenting interleukin-10 release. This dual regulatory ability suggests potential therapeutic applications in managing conditions like septic shock, rheumatoid arthritis, and Crohn's disease, highlighting the immunoregulatory capabilities of such compounds (Fukuda et al., 2000).
Novel Therapeutic Applications
The exploration of this compound derivatives for novel therapeutic applications is ongoing. For instance, derivatives have been assessed as potential treatments for chronic pain through the inhibition of the vanilloid 1 receptor, indicating a broad therapeutic potential beyond their initial antineoplastic focus (Wang et al., 2007).
Properties
IUPAC Name |
N-[3-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5O2/c1-12(27)24-14-4-2-3-13(9-14)17(28)26-7-5-25(6-8-26)16-10-15(18(19,20)21)22-11-23-16/h2-4,9-11H,5-8H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXQNTFSACGEBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2414484.png)


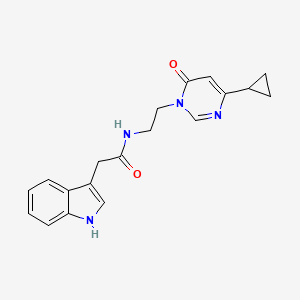
![ethyl 4-(4-ethylphenyl)-6-[(2-methylphenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B2414494.png)
![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/no-structure.png)
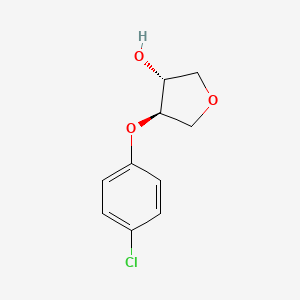
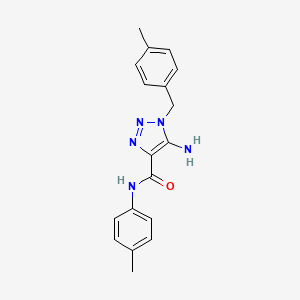


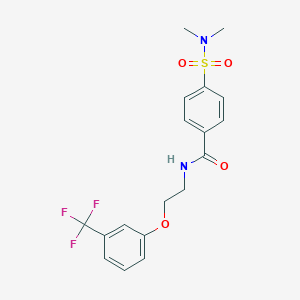
![2-(Difluoromethyl)thieno[2,3-b]thiophene-5-carboxylic acid](/img/structure/B2414505.png)
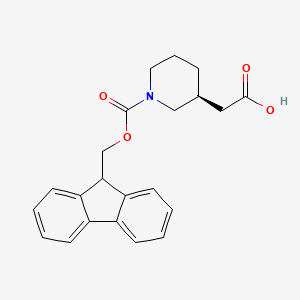
![3-amino-2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2414507.png)
